molecular formula C6H8O2 B6237155 4-methoxycyclopent-2-en-1-one CAS No. 61322-97-2

4-methoxycyclopent-2-en-1-one

Cat. No.: B6237155
CAS No.: 61322-97-2
M. Wt: 112.1
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Description

4-Methoxycyclopent-2-en-1-one is a cyclic enone featuring a methoxy group at the 4-position of a cyclopentenone ring. This compound is of significant interest in organic synthesis due to its reactivity as a Michael acceptor and its role as a precursor in the construction of complex molecules, including natural products and pharmaceuticals. The methoxy group acts as an electron-donating substituent, modulating the electronic properties of the conjugated enone system, which influences its participation in cycloadditions, nucleophilic additions, and other transformations .

Properties

CAS No.

61322-97-2

Molecular Formula

C6H8O2

Molecular Weight

112.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxycyclopent-2-en-1-one can be synthesized from 2,3-dimethoxy-1,3-butadiene through a Diels-Alder reaction with maleic anhydride, followed by acid-catalyzed dehydration. The resulting product can be purified by distillation, extraction, or chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves continuous-flow processes to ensure high yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction kinetics and product stability .

Chemical Reactions Analysis

Types of Reactions

4-Methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces substituted cyclopentenones.

Scientific Research Applications

4-Methoxycyclopent-2-en-1-one has various applications in scientific research, including:

    Flavor and Fragrance Analysis: Used to enhance the aroma and flavor of food and beverages.

    Natural Product Synthesis: Utilized in the synthesis of complex natural products.

    Enzyme Inhibition Screening: Employed in drug discovery and development to screen for enzyme inhibitors.

    Biological Activity Evaluation: Used to evaluate the biological activity of new compounds.

Mechanism of Action

The mechanism of action of 4-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomer: 3-Methoxycyclopent-2-en-1-one

The positional isomer 3-methoxycyclopent-2-en-1-one () differs by the methoxy group at the 3-position. Key differences include:

  • This impacts Diels-Alder reaction rates and regioselectivity.
  • Synthetic Utility : Positional isomerism may lead to divergent synthetic pathways. For example, 3-methoxy derivatives are less commonly reported in natural product synthesis compared to 4-substituted analogues .

Hydroxy-Substituted Analogues

4-Hydroxy-4-methylcyclopent-2-en-1-one

This compound (, C₆H₈O₂) features a hydroxyl and methyl group at the 4-position. Key contrasts with 4-methoxycyclopent-2-en-1-one include:

  • Acidity : The hydroxyl proton (pKa ~10–12) is more acidic than the methoxy group, enabling deprotonation under milder conditions .
(S)-4-Hydroxy-2-cyclopenten-1-one

The stereospecific (S)-configured hydroxy derivative () highlights the role of chirality in biological activity. Unlike the methoxy analogue, this compound may serve as a chiral building block in asymmetric synthesis .

Amino- and Alkyl-Substituted Derivatives

2-(Dibenzylamino)-4-methoxycyclopent-2-en-1-one

describes this derivative (C₂₆H₂₆NOS), where a dibenzylamino group at the 2-position complements the 4-methoxy group.

  • Synthesis: The use of NaOMe as a base yields 54% product, suggesting steric and electronic effects from the dibenzylamino group may stabilize intermediates.
  • Applications : Such derivatives are valuable in alkaloid synthesis (e.g., Agelastatin A) due to their bifunctional reactivity .
2-Methylolcyclopent-2-en-1-one

highlights a hydroxymethyl substituent. Unlike the methoxy group, the hydroxymethyl can undergo further functionalization (e.g., oxidation to carboxylic acids), expanding utility in polymer chemistry .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₆H₈O₂ 4-OCH₃ Michael acceptor, natural product synthesis
3-Methoxycyclopent-2-en-1-one C₆H₈O₂ 3-OCH₃ Altered electronic profile
4-Hydroxy-4-methylcyclopent-2-en-1-one C₆H₈O₂ 4-OH, 4-CH₃ Acidic proton, oxidation-prone
(S)-4-Hydroxy-2-cyclopenten-1-one C₅H₆O₂ 4-OH (S-configuration) Chiral synthon
2-(Dibenzylamino)-4-methoxycyclopent-2-en-1-one C₂₆H₂₆NOS 2-N(Bn)₂, 4-OCH₃ Alkaloid precursor, 54% synthesis yield

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